molecular formula C46H45N3O7 B8179966 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid

Cat. No.: B8179966
M. Wt: 751.9 g/mol
InChI Key: JQTGZPUCAULNOC-UHFFFAOYSA-N
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Description

The compound 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid is a complex organic molecule with potential applications in various fields of scientific research. This compound features multiple functional groups, including an oxazolidine ring, fluorenylmethoxycarbonyl (Fmoc) protecting group, and triphenylmethyl (trityl) protecting group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid typically involves multiple steps, including the protection of amino groups, formation of the oxazolidine ring, and subsequent deprotection. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

The compound 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid is used as an intermediate in the synthesis of complex organic molecules. Its multiple functional groups make it a valuable building block for constructing larger, more intricate structures.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, protein folding, and other biochemical processes. Its ability to form stable complexes with proteins and other biomolecules makes it a useful tool for probing molecular mechanisms.

Medicine

In medicine, the compound has potential applications in drug development and delivery. Its unique structure allows for the design of prodrugs or drug conjugates that can target specific tissues or cells, improving therapeutic efficacy and reducing side effects.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid: This compound is unique due to its combination of functional groups and stereochemistry.

    (4S,5R)-3-[(2S)-2-[[(tert-Butoxycarbonyl)amino]-1,5-dioxo-5-[(triphenylmethyl)amino]pentyl]-2,2,5-trimethyl-4-oxazolidinecarboxylic acid: Similar in structure but with a different protecting group.

    (4S,5R)-3-[(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,5-dioxo-5-[(benzyl)amino]pentyl]-2,2,5-trimethyl-4-oxazolidinecarboxylic acid: Similar in structure but with a different amino protecting group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct reactivity and interaction profiles compared to similar compounds. This makes it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H45N3O7/c1-30-41(43(52)53)49(45(2,3)56-30)42(51)39(47-44(54)55-29-38-36-25-15-13-23-34(36)35-24-14-16-26-37(35)38)27-28-40(50)48-46(31-17-7-4-8-18-31,32-19-9-5-10-20-32)33-21-11-6-12-22-33/h4-26,30,38-39,41H,27-29H2,1-3H3,(H,47,54)(H,48,50)(H,52,53)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTGZPUCAULNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)C(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H45N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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